5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
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Overview
Description
5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable hydrazine derivatives in the presence of a base such as triethylamine in ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as inhibiting bacterial enzymes in antimicrobial research or modulating signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar fused heterocyclic structure and are used in organic electronics.
1,2,3-Thiadiazolo-5-carboxylic acid derivatives: These compounds have similar biological activities and are explored for their antimicrobial and anticancer properties.
Uniqueness
5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is unique due to its specific fusion of thiadiazole and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
61457-21-4 |
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Molecular Formula |
C9H12N4OS |
Molecular Weight |
224.29 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N4OS/c1-9(2,3)4-5-10-7(14)6-8(11-5)15-13-12-6/h4H2,1-3H3,(H,10,11,14) |
InChI Key |
VQZLQXLZUVGUSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC2=C(C(=O)N1)N=NS2 |
Origin of Product |
United States |
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